108273-68-3 108273-68-3 Moth Cytochrome C (MCC) (88-103), derived from the carboxyl terminus of moth cytochrome c, induces positive selection of TCR transgenic thymocytes.
Brand Name: Vulcanchem
CAS No.: 108273-68-3
VCID: VC0549805
InChI:
SMILES:
Molecular Formula: C₇₉H₁₃₃N₂₃O₂₅
Molecular Weight: 1805.04

108273-68-3

CAS No.: 108273-68-3

Cat. No.: VC0549805

Molecular Formula: C₇₉H₁₃₃N₂₃O₂₅

Molecular Weight: 1805.04

* For research use only. Not for human or veterinary use.

108273-68-3 - 108273-68-3

Specification

CAS No. 108273-68-3
Molecular Formula C₇₉H₁₃₃N₂₃O₂₅
Molecular Weight 1805.04

Introduction

Chemical Identity and Structure

Moth Cytochrome C (88-103) is a peptide fragment comprising specific amino acid residues (positions 88-103) from the moth cytochrome c protein. The compound possesses the following chemical characteristics:

PropertyValue
CAS Number108273-68-3
Molecular FormulaC₇₉H₁₃₃N₂₃O₂₅
Molecular Weight1805.04 g/mol
Physical StatePowder
SolubilityWater-soluble
Density (Predicted)1.45 g/cm³
Storage ConditionsKeep away from moisture; -20°C for 3 years (powder); -80°C for 1 year (in solvent)

The full chemical name is L-Lysine, L-alanyl-L-asparaginyl-L-glutamyl-L-arginyl-L-alanyl-L-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-L-leucyl-L-lysyl-L-glutaminyl-L-alanyl-L-threonyl-, which reflects its amino acid sequence . This peptide consists of multiple L-amino acids, which are the fundamental building blocks of proteins, arranged in a specific sequence that determines its biological activity and immunological properties .

Biological Function

The MCC (88-103) peptide exhibits significant biological functions primarily in the context of immunological processes:

Immunomodulatory Effects

Beyond its role in thymic selection, MCC (88-103) has demonstrated significant immunomodulatory properties. Under certain conditions of administration, the peptide can induce T cell unresponsiveness, suggesting its potential application in modulating immune responses . This characteristic has made it a valuable tool in research focused on understanding immune tolerance mechanisms and potential therapeutic applications.

Research Applications

The unique properties of Moth Cytochrome C (88-103) have made it a valuable tool in various immunological research areas:

T Cell Tolerance Studies

Researchers have utilized MCC (88-103) to investigate mechanisms of peripheral T cell tolerance. Studies have shown that treating mice with this peptide can induce T cell unresponsiveness under specific conditions . Notably, research has demonstrated that this state of tolerance can be overcome through immunization with cross-reactive analogues of the tolerizing antigen, particularly heteroclitic analogues (those with enhanced antigenicity compared to the original peptide) .

This finding has significant implications for understanding how antigenic molecular mimicry might operate in autoimmune conditions, where sequence similarity between foreign pathogens and self-antigens can potentially lead to autoimmune responses .

TCR Binding and Signaling Research

MCC (88-103) has been instrumental in studies examining the relationship between TCR binding strength and T cell function. Researchers have created various analogues of this peptide by mutating specific residues to study how changes in TCR-peptide/MHC interactions affect downstream signaling and T cell activation .

For example, variants such as T102S, K99A, Y97K, and T102L have been tested for their ability to stimulate AND T cells (a TCR transgenic system specific for MCC/IEᵏ complexes). Some variants like Y97K and T102L were found to behave as null peptides for AND T cells, providing insights into the structural requirements for TCR activation .

Immunological Synapse Formation

The peptide has been used to study the formation of immunological synapses - specialized junctions that form between T cells and antigen-presenting cells during immune responses. Researchers have investigated how the stimulatory potency of MCC (88-103) and its variants influences immunological synapse formation and subsequent signaling events .

Single-Peptide Selection Studies

In groundbreaking research, scientists created mice expressing MHC class II (IEᵏ) bound to a single peptide - either a variant of MCC in which a critical TCR contact residue (99K) was changed to alanine (99A), or a variant of mouse hemoglobin 64-76 . These studies demonstrated that:

  • IEᵏ bound to the MCC variant (99A) could positively select many T cells that could react with the original IEᵏ/MCC ligand, despite causing clonal deletion of some MCC-specific T cells .

  • Some of the TCRs on the selected T cells were related to those found in normal mice, while others represented novel specificities .

  • The sequence of the peptide involved in positive selection critically controls the selected T cell repertoire .

Experimental Findings

Research using MCC (88-103) has yielded several significant findings that have enhanced our understanding of T cell development and function:

Affinity Thresholds in T Cell Selection

Studies have revealed that T cells positively selected on IEᵏ bound to a single peptide (such as the 99A variant of MCC) express TCRs with extremely low affinities for the positively selecting ligand - at least 10-fold less than those for the activating ligand . This supports the theory that positive selection is driven by TCR affinities lower than those involved in T cell deletion or activation .

This research also demonstrated that even very low-affinity ligands, if present at high concentration, can positively select T cells - a finding with significant implications for understanding the development of the T cell repertoire .

TCR Repertoire Analysis

Analysis of the TCRs from T cells selected on IEᵏ bound to the MCC 99A variant revealed interesting patterns:

Selecting IEᵏPercentage (No.) of IEᵏ + MCC–reactive T cells using:
Vα11/Vβ3
IEʷᵗ Ii+26% (7)
26% (7)37% (9)
99A45% (9*)

*Includes eight with identical TCRs .

The data indicated that T cells selected on IEᵏ bound to 99A could bear the same Vα–Vβ combinations, including Vα11 and Vβ3, as those selected on IEᵏ bound to many mouse peptides in normal mice . This finding was surprising given that many T cells with this specificity that bore TCRs like those in wild-type animals must have been deleted in the 99A transgenic animals .

Termination of T Cell Tolerance

Research has shown that T cell tolerance to MCC (88-103) in adult animals can be overcome by immunization with cross-reactive analogues of the tolerizing antigen . A panel of analogues with varying cross-reactivity (from non-antigenic to strongly antigenic) was tested, with the finding that only heteroclitic analogues (those with enhanced antigenicity compared to the original peptide) were capable of breaking tolerance . This suggests a potential mechanism for how antigenic molecular mimicry might operate in autoimmune conditions .

SupplierCatalog NumberAvailable QuantitiesPurity
CymitQuimicaTM-TP1855100mg, 500mg98%
EurogentecAS-60204-11mgNot specified
TargetMolNot specified100mg, 500mgNot specified

Researchers should note that the compound is typically available on a backorder or inquiry basis from most suppliers .

Future Research Directions

The continuing study of Moth Cytochrome C (88-103) holds promise for several research areas:

Autoimmune Disease Mechanisms

Further investigation of how heteroclitic analogues of MCC (88-103) can break T cell tolerance may provide insights into the mechanisms underlying autoimmune diseases, particularly those potentially triggered by molecular mimicry between pathogen-derived and self-antigens.

Therapeutic Applications

The immunomodulatory properties of MCC (88-103) and its analogues suggest potential therapeutic applications. Modified versions of the peptide might be developed to induce tolerance to specific antigens in autoimmune conditions or to enhance immune responses in vaccination strategies.

T Cell Development Models

The use of MCC (88-103) in single-peptide selection models continues to offer valuable opportunities to refine our understanding of the complex processes governing T cell development and selection in the thymus.

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